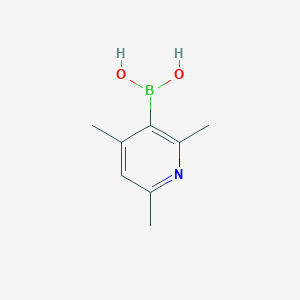
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Übersicht
Beschreibung
“(2,4,6-trimethylpyridin-3-yl)boronic Acid” is a chemical compound with the molecular formula C8H12BNO2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, often involves palladium-catalyzed cross-coupling reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular weight of “(2,4,6-trimethylpyridin-3-yl)boronic Acid” is 165 g/mol . The exact structure can be determined using techniques such as NMR or X-ray crystallography, but these details were not found in the search results.Chemical Reactions Analysis
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are known for their ability to form reversible covalent bonds with diols and strong Lewis bases . This property makes them useful in various sensing applications and in the formation of complex structures .Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions
(2,4,6-Trimethylpyridin-3-yl)boronic acid is valuable in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are essential for creating new pyridine libraries, which are crucial in medicinal chemistry and material science. For example, the synthesis of 5 or 6-halopyridin-2-yl-boronic acids and esters, which are crucial for these reactions, has been explored extensively (Bouillon et al., 2003).
Fluorescent Chemosensors
Boronic acids, including (2,4,6-Trimethylpyridin-3-yl)boronic acid, have significant applications in the development of fluorescent chemosensors. These sensors can detect carbohydrates, bioactive substances like L-dopamine, and various ions, which are crucial for biological and medical diagnostics (Huang et al., 2012).
Detection of Diol-Containing Analytes
In a study by Axthelm et al. (2015), fluorinated boronic acid-appended bipyridinium salts were synthesized to detect and differentiate diol-containing analytes. This research highlights the potential of boronic acids in developing sophisticated detection systems for bioanalytes like catechol and dopamine (Axthelm et al., 2015).
Catalysis and Enantioselective Reactions
Boronic acid has been identified as a versatile molecule in chemistry, with applications in catalysis. For instance, boronic acid catalysis facilitated the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating its potential in creating functionally dense molecules (Hashimoto et al., 2015).
Biomedical Applications
In the field of biomedicine, boronic acid-containing polymers, including derivatives of (2,4,6-Trimethylpyridin-3-yl)boronic acid, have been employed in treatments for diseases like HIV, obesity, diabetes, and cancer. These polymers are notable for their reactivity, solubility, and responsive nature, making them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).
Synthesis and Molecular Structure Analysis
Research on the synthesis and analysis of the molecular structure of boronic acid derivatives provides insights into their interactions with other organic compounds. This is crucial for their application in pharmaceutical and biological fields (Hernández-Negrete et al., 2021).
Flame Retardant Finishing of Cotton Fabric
The combination of boric acid and nitrogen-containing compounds has been employed in the flame retardant finishing of cotton fabrics. This showcases the diverse application of boronic acid derivatives in material science (Xie et al., 2013).
Assembly of Boron-Based Dendritic Nanostructures
Boron-based macrocycles and dendrimers, which include boronic acid derivatives, have been synthesized for applications in nanotechnology. This emphasizes the potential of boronic acids in the assembly of complex molecular structures (Christinat et al., 2007).
Safety And Hazards
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Zukünftige Richtungen
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore the unique properties of boronic acids and their potential applications in various fields .
Eigenschaften
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJWTLUYBSLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376731 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-trimethylpyridin-3-yl)boronic Acid | |
CAS RN |
1029654-17-8 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

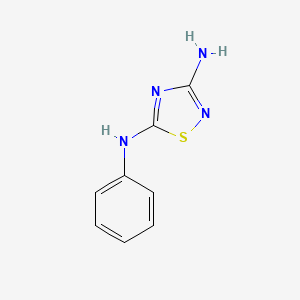
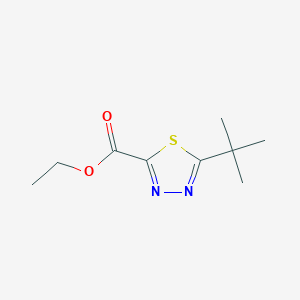
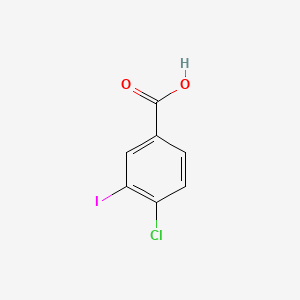
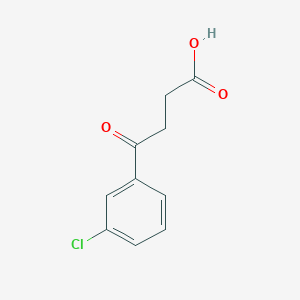
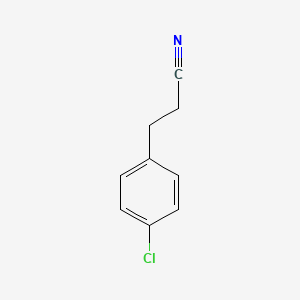
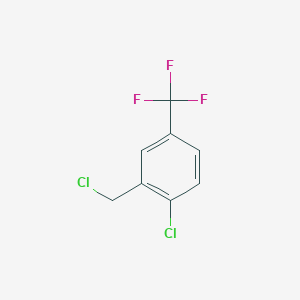
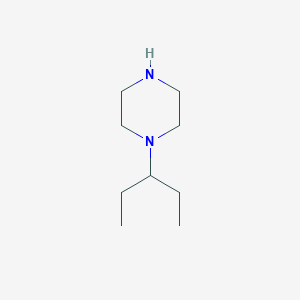
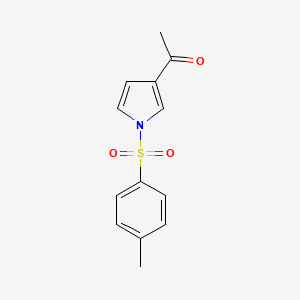
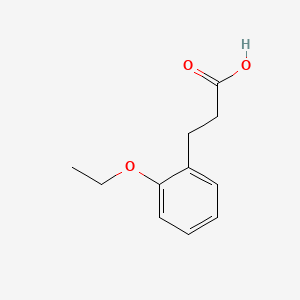
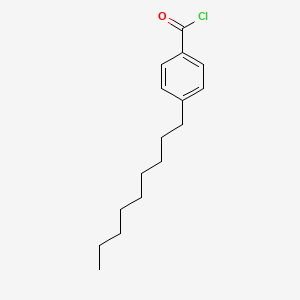
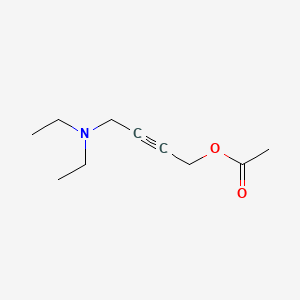
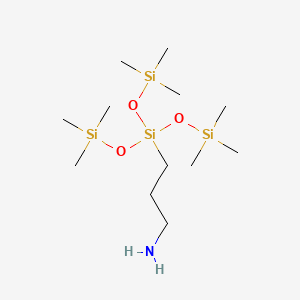
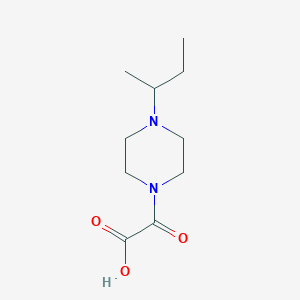
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)